molecular formula C16H28N4O3S B5643829 3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide

3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide

Cat. No. B5643829
M. Wt: 356.5 g/mol
InChI Key: NAQPIBYOJPRSAL-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves complex catalytic processes or novel synthetic pathways. For instance, a Cu-catalyzed aerobic oxidative condition utilizing ethyl tertiary amines as carbon sources has been described for the efficient synthesis of imidazo[1,2-a]pyridine derivatives, showcasing a broad substrate scope and good functional group tolerance (Rao et al., 2017). Another approach involves a one-pot synthesis starting from a carboxylic acid and 2-methylaminopyridines, demonstrating the versatility in introducing substituents at various positions of the imidazole ring (Crawforth & Paoletti, 2009).

Molecular Structure Analysis

The molecular structure of compounds containing the imidazole ring often features complex coordination geometries, as evidenced by studies on iron(II) complexes with imidazole-pyridine NH...N hydrogen bonds, revealing steep spin crossover (SCO) profiles (Nishi et al., 2010). These findings underscore the intricate intermolecular interactions and structural dynamics inherent in imidazole-containing compounds.

Chemical Reactions and Properties

Imidazole derivatives are known for their involvement in a variety of chemical reactions, including regioselective thiocyanation processes that highlight their reactivity towards different chemical agents (Sajjadifar et al., 2014). These reactions often leverage the unique electronic and structural properties of the imidazole ring, facilitating the synthesis of highly functionalized products.

properties

IUPAC Name

3-(2-ethylimidazol-1-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3S/c1-4-6-13-11-20(24(3,22)23)12-14(13)18-16(21)7-9-19-10-8-17-15(19)5-2/h8,10,13-14H,4-7,9,11-12H2,1-3H3,(H,18,21)/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQPIBYOJPRSAL-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)CCN2C=CN=C2CC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)CCN2C=CN=C2CC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.